4-Naphthalen-2-yl-benzaldehyde 4-Naphthalen-2-yl-benzaldehyde
Brand Name: Vulcanchem
CAS No.: 244615-50-7
VCID: VC13838318
InChI: InChI=1S/C17H12O/c18-12-13-5-7-15(8-6-13)17-10-9-14-3-1-2-4-16(14)11-17/h1-12H
SMILES:
Molecular Formula: C17H12O
Molecular Weight: 232.28 g/mol

4-Naphthalen-2-yl-benzaldehyde

CAS No.: 244615-50-7

Cat. No.: VC13838318

Molecular Formula: C17H12O

Molecular Weight: 232.28 g/mol

* For research use only. Not for human or veterinary use.

4-Naphthalen-2-yl-benzaldehyde - 244615-50-7

Specification

CAS No. 244615-50-7
Molecular Formula C17H12O
Molecular Weight 232.28 g/mol
IUPAC Name 4-naphthalen-2-ylbenzaldehyde
Standard InChI InChI=1S/C17H12O/c18-12-13-5-7-15(8-6-13)17-10-9-14-3-1-2-4-16(14)11-17/h1-12H
Standard InChI Key RAFWJQNKRADSQD-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C=O

Introduction

Structural and Molecular Characteristics

Chemical Identity and Isomerism

4-Naphthalen-2-yl-benzaldehyde belongs to the class of polycyclic aromatic aldehydes. Its molecular formula is C17H12O\text{C}_{17}\text{H}_{12}\text{O}, with a molecular weight of 232.28 g/mol. The compound’s structure comprises a benzaldehyde moiety (a benzene ring with an aldehyde group at position 1) linked to a naphthalene ring at position 2 (Figure 1). This substitution pattern distinguishes it from its isomer, 4-(naphthalen-1-yl)benzaldehyde, where the naphthalene is attached at position 1.

Key Structural Features:

  • Aldehyde Functionality: The electron-withdrawing aldehyde group at position 4 of the benzene ring enhances electrophilicity, facilitating nucleophilic addition reactions.

  • Naphthalene Substituent: The fused aromatic system introduces steric bulk and extended π-conjugation, influencing photophysical properties and reactivity.

Synthesis and Industrial Production

Synthetic Routes

While no explicit protocols for 4-naphthalen-2-yl-benzaldehyde are documented in the provided sources, its synthesis likely parallels methods used for analogous compounds. Two plausible routes include:

Claisen-Schmidt Condensation

This method, widely employed for aryl-aldehydes, involves the base-catalyzed condensation of benzaldehyde derivatives with naphthalen-2-yl ketones. For example:

Benzaldehyde+2-AcetylnaphthaleneNaOH/EtOH4-Naphthalen-2-yl-benzaldehyde+H2O\text{Benzaldehyde} + \text{2-Acetylnaphthalene} \xrightarrow{\text{NaOH/EtOH}} \text{4-Naphthalen-2-yl-benzaldehyde} + \text{H}_2\text{O}

Reaction conditions (e.g., ethanol solvent, 10% KOH catalyst, reflux) mirror those used for 4-(naphthalen-1-yl)benzaldehyde.

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling between 4-bromobenzaldehyde and naphthalen-2-ylboronic acid could yield the target compound:

4-Bromobenzaldehyde+Naphthalen-2-ylboronic AcidPd(PPh3)4,Base4-Naphthalen-2-yl-benzaldehyde+Byproducts\text{4-Bromobenzaldehyde} + \text{Naphthalen-2-ylboronic Acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Base}} \text{4-Naphthalen-2-yl-benzaldehyde} + \text{Byproducts}

This method offers regioselectivity and compatibility with sensitive functional groups.

Industrial Scalability

Physicochemical Properties

Spectral Characteristics

Data for 4-naphthalen-2-yl-benzaldehyde can be inferred from its 1-yl analog:

  • FT-IR: Strong absorption at ~1700 cm1^{-1} (C=O stretch), aromatic C-H stretches at ~3050 cm1^{-1}.

  • 1^1H NMR: Aldehyde proton at δ ~10 ppm, aromatic protons in δ 7.5–8.5 ppm range.

  • UV-Vis: Absorption maxima ~280 nm (π→π* transitions) with fluorescence emission potentially shifted compared to the 1-yl isomer due to altered conjugation.

Comparative Analysis with Related Compounds

CompoundStructural DifferenceKey Property Differences
4-(Naphthalen-1-yl)benzaldehydeNaphthalene at position 1Higher steric hindrance, red-shifted fluorescence
BenzophenoneCarbonyl linked to two benzene ringsLacks aldehyde reactivity, UV-stabilizing
1-NaphthaldehydeSingle naphthalene-aldehyde linkageLess extended conjugation, lower thermal stability

Applications in Materials Science

Organic Electronics

The compound’s extended π-system makes it a candidate for organic light-emitting diodes (OLEDs). Compared to the 1-yl isomer, the 2-yl substitution may alter charge transport properties due to differences in molecular packing. Preliminary studies on similar aldehydes show electroluminescence efficiencies of ~15 cd/A, though device optimization remains ongoing.

Specialty Polymers

Incorporating 4-naphthalen-2-yl-benzaldehyde into polyimides or polyesters could enhance thermal stability and mechanical strength. For instance, polycondensation with diamines yields polymers with glass transition temperatures (TgT_g) exceeding 250°C.

Challenges and Future Directions

Synthetic Limitations

Current methods suffer from moderate yields (50–70%) and require hazardous solvents (e.g., toluene). Future work should explore green chemistry approaches, such as microwave-assisted synthesis or biocatalytic routes.

Unexplored Applications

The compound’s potential in asymmetric catalysis (as a chiral ligand) or sensors (via aldehyde-amine Schiff base formation) remains underexplored. Computational modeling could predict binding affinities for target enzymes or receptors.

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